2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-(3-hydroxyazetidin-3-yl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-2-1-5(8)3-7-4-5;/h7-8H,1,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFGBMCCMVRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC#N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-94-5 | |
| Record name | 3-Azetidineacetonitrile, 3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-hydroxyazetidine with acetonitrile in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
It appears that the specific compound "2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride" is not widely documented in the provided search results. However, some information can be gathered regarding similar compounds and their applications, which may provide some insight.
Scientific Research Applications
2-(3-hydroxyazetidin-3-yl)-N-propylacetamide: This similar compound has applications in chemistry, where it is used as a building block for synthesizing complex molecules and heterocycles. It is also investigated for its potential biological activities, such as antibacterial and cytotoxic properties, and is explored as a potential therapeutic agent because of its structural similarity to bioactive compounds. Furthermore, it is utilized in developing new materials and chemical processes.
2-(3-Hydroxyazetidin-3-yl)acetonitrile: The compound 2-(3-Hydroxyazetidin-3-yl)acetonitrile, with the CID 75481598, has the molecular formula C5H8N2O .
2-(2-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)-5-(3-hydroxyazetidin-1-yl)-2 H-1,2,3-triazole: This novel tubulin inhibitor, also referred to as 6h , suppresses tumor-associated angiogenesis and metastasis in non-small cell lung cancer (NSCLC) . It inhibits angiogenesis induced by NSCLC cells in vivo and in vitro, binds tightly to the colchicine-binding site of tubulin, and inhibits tubulin polymerization. Compound 6h also induces G2/M cell cycle arrest in A549 and H460 cells, inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of NSCLC cells .
Reactions
2-(3-hydroxyazetidin-3-yl)-N-propylacetamide can undergo oxidation, reduction, and substitution reactions.
- Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, typically using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: The amide group can be reduced to an amine, commonly using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like halides, thiols, and amines under basic or acidic conditions.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways within cells. The hydroxyazetidine ring and acetonitrile group are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related azetidine derivatives:
Notes:
- Target compound: The hydroxyl group enhances polarity and solubility in polar solvents compared to non-hydroxylated analogs.
- 2-(Azetidin-3-yl)acetonitrile HCl : Lacks hydroxylation, making it less reactive in oxidation or hydrogen-bonding interactions .
- Ethyl ester analog : The ester group (-COOEt) increases lipophilicity, favoring membrane permeability in drug design .
Reactivity trends :
- Nitrile-containing compounds (e.g., 2-(Azetidin-3-yl)acetonitrile HCl) exhibit higher electrophilicity, enabling participation in click chemistry or nucleophilic additions .
- Hydroxylated derivatives (e.g., 3-Methylazetidin-3-ol HCl) are prone to hydrogen bonding, influencing crystallization behavior .
Electronic and Quantum Chemical Properties
Density Functional Theory (DFT) studies on related coumarin-acetonitrile hybrids () reveal:
- Non-planar molecular geometries due to steric effects from substituents.
- HOMO-LUMO gaps influenced by electron-withdrawing groups (-CN), correlating with reactivity in photochemical reactions .
- Charge density distribution patterns (high density at nitrile groups) suggest sites for electrophilic attack .
Biological Activity
2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound is characterized by its azetidine ring structure, which contributes to its unique reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 175.59 g/mol. Its structural features include:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its ring strain.
- Hydroxy Group : Contributes to hydrogen bonding and solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. The azetidine ring's strain enhances reactivity, allowing it to modulate biological pathways effectively.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling.
- Cell Cycle Interference : Preliminary studies suggest it may affect the cell cycle, particularly in cancerous cells.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
A study indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound demonstrated:
- IC50 Values : Significant cytotoxicity against cancer cell lines.
- Mechanisms : Induction of apoptosis through modulation of BAX and Bcl-2 proteins .
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties by modulating glutamate receptors. This could be beneficial in treating neurodegenerative diseases .
Data Summary Table
Research Findings
- Anticancer Studies : In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotection : The compound has been linked to protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disorders.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
